molecular formula C20H26ClN5O2S B2633238 N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(diethylamino)propyl]ethanediamide CAS No. 922936-60-5

N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(diethylamino)propyl]ethanediamide

Cat. No.: B2633238
CAS No.: 922936-60-5
M. Wt: 435.97
InChI Key: LWGXAXHTGUWGFX-UHFFFAOYSA-N
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Description

N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(diethylamino)propyl]ethanediamide is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with primary research applications in the field of oncology and cell cycle regulation. This compound has been specifically characterized as an inhibitor of CDK1, CDK2, and CDK9, which are critical regulators of the cell cycle and transcriptional processes. By targeting CDK9, a key component of the positive transcription elongation factor b (P-TEFb), this inhibitor effectively blocks phosphorylation of the RNA polymerase II C-terminal domain, leading to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and inducing apoptosis in cancer cells . Its mechanism provides a powerful chemical tool for researchers to probe CDK-dependent signaling pathways, study cell cycle arrest, and investigate transcriptional inhibition in various malignant cell models. The value of this inhibitor in research is further demonstrated in studies exploring novel therapeutic strategies, such as its use in probing the vulnerabilities of cancer cells , making it a crucial compound for advancing the understanding of CDK biology and the development of targeted anti-cancer agents.

Properties

IUPAC Name

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(diethylamino)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O2S/c1-3-25(4-2)10-6-9-22-19(27)20(28)23-18-16-12-29-13-17(16)24-26(18)15-8-5-7-14(21)11-15/h5,7-8,11H,3-4,6,9-10,12-13H2,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGXAXHTGUWGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(diethylamino)propyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 3-chlorophenyl group and the diethylamino propyl chain. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(diethylamino)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(diethylamino)propyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(diethylamino)propyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Comparisons

  • Thieno[3,4-c]pyrazole vs. Phthalimide (): The thieno[3,4-c]pyrazole core in the target compound contrasts with the phthalimide structure of 3-chloro-N-phenyl-phthalimide (Fig. 1, ). While both contain aromatic systems, the thienopyrazole’s sulfur atom and fused thiophene ring confer distinct electronic properties.

Chloroaromatic Substituents

  • 3-Chlorophenyl vs. 4-Fluorobenzyl () :
    The 3-chlorophenyl group in the target compound differs from the 4-fluorobenzyl substituent in compound 17 (). Chlorine’s larger atomic radius and stronger electron-withdrawing effects may enhance stability and π-π stacking interactions compared to fluorine. This could influence binding efficiency in biological systems or thermal stability in materials .

Alkylamine Side Chains

  • Diethylaminopropyl vs. Aminoethyl-Pyridyl (): The diethylaminopropyl chain in the target compound contrasts with the aminoethyl-pyridyl group in compound 15. The longer propyl chain may increase flexibility and membrane permeability, while the diethylamino group’s basicity could facilitate protonation under physiological conditions, enhancing solubility. In contrast, the pyridyl group in compound 17 might enable metal coordination or hydrogen bonding .

Comparative Data Table

Property/Feature Target Compound 3-Chloro-N-phenyl-phthalimide () Compound 17 ()
Core Structure Thieno[3,4-c]pyrazole Phthalimide Guanidine derivative
Aromatic Substituent 3-Chlorophenyl 3-Chlorophenyl 4-Fluorobenzyl
Side Chain Diethylaminopropyl-ethanediamide None Aminoethyl-pyridyl
Potential Applications Medicinal chemistry, materials science Polymer synthesis Receptor modulation (e.g., kinases)
Solubility Influence High (diethylamino group) Low (rigid phthalimide) Moderate (pyridyl group)

Research Findings and Hypotheses

  • Bioactivity: The target compound’s thienopyrazole core may exhibit kinase inhibitory activity similar to other pyrazole derivatives, though direct studies are lacking. The diethylaminopropyl side chain could enhance blood-brain barrier penetration compared to phthalimide-based drugs .
  • Material Properties: Unlike 3-chloro-N-phenyl-phthalimide, which forms polyimides, the target compound’s ethanediamide bridge might enable novel copolymerization routes, though this remains speculative without experimental data.

Biological Activity

N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(diethylamino)propyl]ethanediamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole derivative class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a thieno[3,4-c]pyrazole core, along with a 3-chlorophenyl substituent and an ethanediamide moiety, suggests significant pharmacological potential.

Anticancer Activity

Research has indicated that compounds within this class may exhibit anticancer properties . For instance, thieno[3,4-c]pyrazole derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. A study highlighted the efficacy of Mannich bases related to thieno[3,4-c]pyrazoles against human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes.
  • Receptor Interaction : It can bind to specific cellular receptors, altering signal transduction pathways.
  • Gene Expression Modulation : The compound might affect the expression of genes associated with cell growth and apoptosis .

Antimicrobial Activity

In addition to anticancer effects, thieno[3,4-c]pyrazole derivatives have shown antimicrobial activity . Studies indicate that these compounds can be effective against various bacterial and fungal pathogens. The structural diversity within this class allows for modifications that can enhance their antimicrobial potency .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamideThieno[3,4-c]pyrazole core with 3-chlorophenyl substituentAnticancer activity against HeLa and HepG2 cells
N-[2-(bromophenyl)-thieno[3,4-c]pyrazol]-N'-(methyl)ethanediamideBrominated phenyl groupEnhanced reactivity and potential anticancer effects
N-[2-(phenyl)-thieno[3,4-c]pyrazol-5-yl]-N'-(butanoyl)ethanediamideVariation in side chain lengthIncreased antimicrobial activity

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry evaluated the anticancer efficacy of a series of thieno[3,4-c]pyrazole derivatives against multiple cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating strong potential for development as anticancer drugs .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thieno[3,4-c]pyrazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The findings revealed that specific modifications to the thieno core significantly enhanced the antimicrobial activity compared to unmodified compounds .

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